beta-D-Glucosamine sulfate
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Overview
Description
Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a crucial component in the formation of glycosaminoglycans and proteoglycans, which are essential for the structure and function of articular cartilage . This compound is widely used in the food, cosmetics, and pharmaceutical industries, particularly for its potential benefits in treating osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate is typically synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the shells of crustaceans like crabs and shrimp . The hydrolysis process involves the use of strong acids such as hydrochloric acid or sulfuric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting glucose with wild-type or engineered microorganisms . Enzymatic catalysis using chitinolytic enzymes is also a common method, where chitin is directly hydrolyzed to glucosamine . The use of fungal mycelium, particularly from Aspergillus niger, is considered a high-end production method due to its vegetarian and non-transgenic nature .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Involves reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include N-acetylglucosamine, glucosamine hydrochloride, and various glucosamine derivatives .
Scientific Research Applications
Beta-D-Glucosamine sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-Glucosamine sulfate involves its role in glycoprotein metabolism . It is a precursor for glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues . These glycosaminoglycans, such as hyaluronic acid and chondroitin sulfate, provide cartilage with its shock-absorbing properties . This compound stimulates the production of these glycosaminoglycans, thereby supporting the maintenance and repair of cartilage .
Comparison with Similar Compounds
- Glucosamine hydrochloride
- N-acetylglucosamine
- Chondroitin sulfate
Comparison: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to be more effective in treating osteoarthritis compared to other forms like glucosamine hydrochloride . It is also more readily absorbed in the body, making it a preferred choice for dietary supplements . N-acetylglucosamine, on the other hand, is often used in combination with glucosamine sulfate for enhanced therapeutic effects .
Properties
CAS No. |
909257-48-3 |
---|---|
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
PRDZVHCOEWJPOB-QZABAPFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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